methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate
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Overview
Description
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with methyl 4-bromobenzoate under reflux conditions in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Shares a similar pyrazole core but with different substituents.
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar reactivity.
Uniqueness
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(5-amino-3-methylpyrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-11(13)15(14-8)10-5-3-9(4-6-10)12(16)17-2/h3-7H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVAPLGNGFCWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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